Maleic acid; monodesmethylchlorpheniramine

Pharmacokinetics Renal elimination pH-dependent excretion

Maleic acid; monodesmethylchlorpheniramine is the maleate salt of monodesmethylchlorpheniramine (N-desmethylchlorpheniramine, CAS 20619-12-9), the primary N-demethylated metabolite of the first-generation alkylamine H₁ antihistamine chlorpheniramine. With a molecular formula of C₁₅H₁₇ClN₂·C₄H₄O₄ and a free-base molecular weight of 260.76 g/mol, this compound serves as both a defined pharmaceutical impurity standard (Chlorpheniramine USP Related Compound C / EP Impurity C) and a critical probe for studying antihistamine metabolism.

Molecular Formula C19H21ClN2O4
Molecular Weight 376.8 g/mol
Cat. No. B12438622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic acid; monodesmethylchlorpheniramine
Molecular FormulaC19H21ClN2O4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)
InChIKeyMGNXGZAZRYTQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleic Acid; Monodesmethylchlorpheniramine for Analytical Reference and Metabolic Research Procurement


Maleic acid; monodesmethylchlorpheniramine is the maleate salt of monodesmethylchlorpheniramine (N-desmethylchlorpheniramine, CAS 20619-12-9), the primary N-demethylated metabolite of the first-generation alkylamine H₁ antihistamine chlorpheniramine. With a molecular formula of C₁₅H₁₇ClN₂·C₄H₄O₄ and a free-base molecular weight of 260.76 g/mol, this compound serves as both a defined pharmaceutical impurity standard (Chlorpheniramine USP Related Compound C / EP Impurity C) and a critical probe for studying antihistamine metabolism [1]. The monodesmethyl metabolite retains H₁-receptor antagonist activity, though quantitative potency data relative to the parent remain limited in the public domain .

Why Chlorpheniramine, Didesmethylchlorpheniramine, or Brompheniramine Maleate Cannot Substitute for Maleic Acid; Monodesmethylchlorpheniramine in Metabolic and Impurity Workflows


Substitution of maleic acid; monodesmethylchlorpheniramine with chlorpheniramine maleate, didesmethylchlorpheniramine, or brompheniramine maleate is not scientifically defensible in analytical or metabolic research contexts. Chlorpheniramine maleate and brompheniramine maleate differ in their halogen substitution (4-chlorophenyl vs. 4-bromophenyl) and N-methylation state, producing distinct chromatographic retention times, mass spectra, and H₁-receptor binding kinetics [1]. The didesmethyl analog lacks the secondary N-methyl group entirely, altering LogP and polar surface area, which affects both analytical behavior and biological activity [2]. Critically, the monodesmethyl metabolite is formed stereoselectively via CYP2D6/2C11 with an intrinsic clearance ratio of ~2.2 (S/R) in rat liver microsomes, a metabolic signature not shared by the parent drug [3]. These differences translate into quantifiably distinct performance in the evidence dimensions detailed below.

Quantitative Evidence Guide: Maleic Acid; Monodesmethylchlorpheniramine vs. Chlorpheniramine Maleate and Structural Analogs


pH-Dependent Urinary Excretion: Parallel pH Sensitivity of Monodesmethylchlorpheniramine and Chlorpheniramine in Humans

At steady state, urinary excretion of monodesmethylchlorpheniramine and chlorpheniramine responds identically to urine pH manipulation. When urine pH rose from 5.69 to 6.46, both compounds exhibited >25% decrease in urinary excretion, confirming that pH-driven tubular reabsorption governs elimination of both the parent drug and its primary N-demethylated metabolite [1]. No comparable published pH-excretion data exist for brompheniramine maleate or pheniramine in the same experimental context, establishing a unique evidence anchor for the monodesmethyl species.

Pharmacokinetics Renal elimination pH-dependent excretion Steady-state urinary studies

Stereoselective N-Demethylation Rate: 2.2-Fold Enantiomeric Formation Difference in Rat Liver Microsomes

In rat liver microsomal incubations, the formation rate of monodesmethylchlorpheniramine (DMChp) from racemic chlorpheniramine is approximately 2.2-fold faster for the S-(+)-enantiomer than for the R-(−)-enantiomer in 8-week-old male rats [1]. This enantiomeric differential is not observed when comparing formation of the didesmethyl metabolite (DDChp), where the intrinsic clearance ratio is not significantly different between enantiomers, and is entirely absent when the parent drug chlorpheniramine is measured (which shows no intrinsic enantiomeric clearance difference). The S/R intrinsic clearance ratio approximates 2.0 for monodesmethyl metabolite formation, driven by differences in enzyme affinity (Km) rather than catalytic turnover (Vmax) [1].

Chiral metabolism Cytochrome P450 Enantioselective clearance In vitro metabolism

CYP2D6-Dependent Formation of Active Metabolite Confirmed by H₁-Receptor Occupancy Studies in Humans

In a controlled clinical study, (>80% H₁-receptor occupancy persisted for >12 h in CYP2D6 extensive metabolizers after a single 8 mg dose of chlorpheniramine, despite plasma chlorpheniramine concentrations falling below the level expected to produce 50% receptor occupancy [1]. This sustained receptor blockade in the absence of adequate parent drug concentrations provides direct evidence that a CYP2D6-generated metabolite—identified as monodesmethylchlorpheniramine—contributes substantially to the overall antihistaminic effect. In contrast, CYP2D6 poor metabolizers showed receptor occupancy declining from >60% at 12 h to significantly lower levels by 30 h, consistent with reduced metabolite formation. No analogous pharmacogenetic occupancy data are available for brompheniramine maleate, pheniramine, or didesmethylchlorpheniramine in the same experimental design, positioning monodesmethylchlorpheniramine as the only metabolite with proven clinical pharmacodynamic contribution in this drug class.

Pharmacogenomics H₁-receptor occupancy CYP2D6 phenotype Active metabolite

Physicochemical Differentiation: LogP, TPSA, and Molecular Weight Distinguish Monodesmethylchlorpheniramine from Parent, Didesmethyl Analog, and Other Alkylamine Antihistamines

Monodesmethylchlorpheniramine (free base) possesses quantitative physicochemical parameters that place it between chlorpheniramine and didesmethylchlorpheniramine on the lipophilicity spectrum: molecular weight 260.76 g/mol, topological polar surface area (TPSA) 24.9 Ų, and a predicted LogP of approximately 3.8 [1]. The parent drug chlorpheniramine has a molecular weight of 274.79 g/mol, TPSA of 15.0 Ų, and LogP ~4.1; didesmethylchlorpheniramine has molecular weight 246.74 g/mol, TPSA of 24.9 Ų, and LogP ~3.4 [2]. Brompheniramine maleate (MW 435.29 for maleate salt; free base 319.24) is substantially heavier and more lipophilic (LogP ~4.3). These differences translate directly into distinct reversed-phase HPLC retention times: under typical C18 acetonitrile/phosphate buffer (pH 3.0) conditions, monodesmethylchlorpheniramine elutes approximately 1.2-1.8 min earlier than chlorpheniramine and 2.0-2.5 min later than didesmethylchlorpheniramine, providing a resolution (Rs) of >2.0 between adjacent metabolite species [3].

Lipophilicity Polar surface area Chromatographic behavior Drug permeability

Rat Liver Microsomal Intrinsic Clearance Ratio: Monodesmethyl vs. Didesmethyl Metabolite Formation Shows Distinct Enzyme Affinity Profiles

In rat liver microsomes, the intrinsic clearance (Vmax/Km) for the formation of monodesmethylchlorpheniramine from chlorpheniramine is approximately 2-fold higher for the S-(+)-enantiomer than for the R-(−)-enantiomer, yielding an S/R intrinsic clearance ratio of ~2.0 [1]. This differential is attributable solely to a difference in Km (enzyme affinity), not Vmax (catalytic capacity), indicating that CYP2C11 preferentially binds the S-(+)-substrate [1]. In contrast, the further N-demethylation of monodesmethylchlorpheniramine to didesmethylchlorpheniramine does not exhibit this enantiomeric bias; the intrinsic clearance for DDChp formation is not significantly different between the two enantiomeric precursor substrates [2]. This kinetic dichotomy establishes a unique metabolic signature for monodesmethylchlorpheniramine that no other chlorpheniramine metabolite or alkylamine antihistamine possesses.

Intrinsic clearance Enzyme kinetics CYP2C11 Metabolic pathway

Optimal Procurement and Application Scenarios for Maleic Acid; Monodesmethylchlorpheniramine Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Compendial Method Validation (USP/EP)

As Chlorpheniramine USP Related Compound C and EP Impurity C, maleic acid; monodesmethylchlorpheniramine is irreplaceable in analytical method validation workflows for chlorpheniramine maleate drug substance and finished product testing. Its distinct reversed-phase HPLC retention (resolution >2.0 relative to parent and didesmethyl species under compendial conditions [1]) and molecular ion (m/z 261.1 [M+H]⁺) enable system suitability testing, linearity demonstration, and quantitation limit (LOQ) verification at 5 ng/mL [2]. Substitution with chlorpheniramine maleate or didesmethylchlorpheniramine standards fails compendial system suitability requirements because these analogs do not co-elute with the impurity C peak and cannot verify the critical resolution pair between impurity C and the parent drug.

Chiral Pharmacokinetic Studies Requiring Enantioselective Metabolite Quantitation

The established 2.2-fold preferential formation of S-(+)-monodesmethylchlorpheniramine over the R-(−)-enantiomer in CYP2C11-mediated metabolism [1] makes this compound essential for chiral bioanalytical method development. Researchers quantifying chlorpheniramine enantiomeric pharmacokinetics must include a certified racemic monodesmethylchlorpheniramine maleate standard to establish retention times, construct calibration curves, and validate the enantioseparation of the S- and R-metabolite peaks. Without this reference, stereoselective clearance parameters cannot be calculated, and the CYP2D6 phenotype-dependent contribution of the active metabolite to overall H₁-receptor blockade remains uncharacterized [2].

In Vitro CYP2D6/2C11 Phenotyping Probe for Drug-Drug Interaction Screening

The quantitative evidence that chlorpheniramine N-demethylation to monodesmethylchlorpheniramine is catalyzed stereoselectively by CYP2C11 (rat) / CYP2D6 (human) with a defined intrinsic clearance ratio of ~2.0 (S/R) [1] supports its use as a metabolic probe substrate in hepatocyte or microsomal incubation systems. When screening new chemical entities for CYP2D6 inhibition potential, the formation rate of monodesmethylchlorpheniramine from racemic chlorpheniramine provides a sensitive endpoint, with a dynamic range capable of detecting weak inhibitors (estimated Ki ~11 µM for chlorpheniramine as a CYP2D6 substrate [2]). Alternative alkylamine metabolites (e.g., brompheniramine metabolites) lack the validated enzyme kinetic constants and enantiomeric benchmarks required for regulatory-compliant inhibition studies.

Urinary Pharmacokinetic Modeling in Renal Impairment Populations

The demonstrated parallel pH-dependent urinary excretion of monodesmethylchlorpheniramine and chlorpheniramine (>25% decrease with urine pH shift from 5.69 to 6.46 [1]) establishes that the metabolite serves as a valid co-marker for renal elimination studies. In populations with variable urine pH (e.g., renal tubular acidosis, diuretic use), simultaneous monitoring of both analytes allows researchers to distinguish changes in elimination due to altered renal function from changes due to pH-driven passive reabsorption. No analogous quantitative pH-excretion data exist for brompheniramine or pheniramine metabolites, making monodesmethylchlorpheniramine maleate the only standard capable of supporting this specific study design.

Quote Request

Request a Quote for Maleic acid; monodesmethylchlorpheniramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.